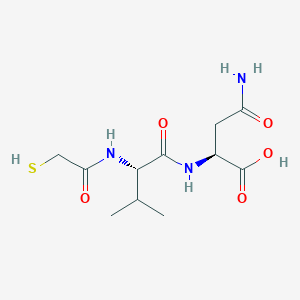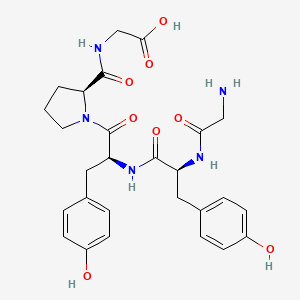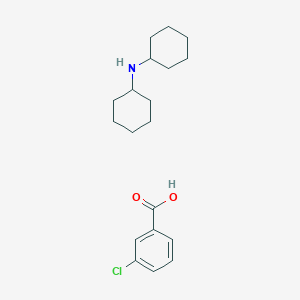
N-(Sulfanylacetyl)-L-valyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylacetyl)-L-valyl-L-asparagine typically involves the stepwise coupling of the amino acids L-valine and L-asparagine, followed by the introduction of the sulfanylacetyl group. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form active esters, which facilitate the coupling reaction.
The coupling reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions. After the coupling is complete, the protecting groups are removed using appropriate deprotection reagents, such as trifluoroacetic acid (TFA). Finally, the sulfanylacetyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as thioglycolic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Sulfanylacetyl)-L-valyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding desulfurized peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Desulfurized peptides
Substitution: Alkylated or alkoxylated peptides
Applications De Recherche Scientifique
N-(Sulfanylacetyl)-L-valyl-L-asparagine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Sulfanylacetyl)-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction, protein degradation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Sulfanylacetyl)-L-valyl-L-tyrosine
- N-(Sulfanylacetyl)-L-valyl-L-serine
- N-(Sulfanylacetyl)-L-valyl-L-threonine
Uniqueness
N-(Sulfanylacetyl)-L-valyl-L-asparagine is unique due to the presence of the sulfanylacetyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form covalent bonds with cysteine residues in proteins sets it apart from other similar peptides, making it a valuable tool in chemical biology and medicinal chemistry .
Propriétés
Numéro CAS |
823803-08-3 |
|---|---|
Formule moléculaire |
C11H19N3O5S |
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-sulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19N3O5S/c1-5(2)9(14-8(16)4-20)10(17)13-6(11(18)19)3-7(12)15/h5-6,9,20H,3-4H2,1-2H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t6-,9-/m0/s1 |
Clé InChI |
XYRYCMNZHNVGOW-RCOVLWMOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CS |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)


![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)

![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)


